Cas no 2228702-90-5 (4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide)

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide is a versatile organic compound characterized by its unique structure and functional groups. This compound exhibits favorable solubility and stability, making it suitable for various synthetic applications. Its nitrogen-containing amino group and fluoroalkyl moiety confer significant reactivity, facilitating chemical transformations. This product is ideal for the synthesis of pharmaceutical intermediates and fine chemicals.
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide structure
2228702-90-5 structure
Product name:4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
CAS No:2228702-90-5
MF:C11H15FN2O
Molecular Weight:210.248006105423
CID:5853226
PubChem ID:165853439

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
    • 2228702-90-5
    • EN300-2000265
    • インチ: 1S/C11H15FN2O/c1-14(2)11(15)9-5-3-8(4-6-9)10(12)7-13/h3-6,10H,7,13H2,1-2H3
    • InChIKey: ILBDSJUXZLZSOE-UHFFFAOYSA-N
    • SMILES: FC(CN)C1C=CC(C(N(C)C)=O)=CC=1

計算された属性

  • 精确分子量: 210.11684127g/mol
  • 同位素质量: 210.11684127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 46.3Ų

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2000265-0.5g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
0.5g
$1207.0 2023-09-16
Enamine
EN300-2000265-5.0g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
5g
$3645.0 2023-05-27
Enamine
EN300-2000265-0.05g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
0.05g
$1056.0 2023-09-16
Enamine
EN300-2000265-10.0g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
10g
$5405.0 2023-05-27
Enamine
EN300-2000265-1g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
1g
$1256.0 2023-09-16
Enamine
EN300-2000265-0.1g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
0.1g
$1106.0 2023-09-16
Enamine
EN300-2000265-1.0g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
1g
$1256.0 2023-05-27
Enamine
EN300-2000265-2.5g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
2.5g
$2464.0 2023-09-16
Enamine
EN300-2000265-0.25g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
0.25g
$1156.0 2023-09-16
Enamine
EN300-2000265-10g
4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide
2228702-90-5
10g
$5405.0 2023-09-16

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide 関連文献

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamideに関する追加情報

Introduction to 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide (CAS No. 2228702-90-5)

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide is a specialized organic compound characterized by its complex molecular structure, which includes a benzamide core substituted with a 2-amino-1-fluoroethyl side chain. This compound, identified by the CAS number 2228702-90-5, has garnered significant attention in the field of pharmaceutical research due to its potential biological activities and structural features that make it a promising candidate for further investigation.

The molecular framework of 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide incorporates several key functional groups that contribute to its unique chemical properties. The benzamide moiety is well-known for its role in various pharmacological applications, while the 2-amino-1-fluoroethyl group introduces both basic and fluorinated characteristics, which can influence interactions with biological targets. The presence of N,N-dimethylation further enhances the compound's lipophilicity and stability, making it an intriguing subject for drug design and development.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. The fluorine atom in the 2-amino-1-fluoroethyl group of 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide is particularly noteworthy, as it can modulate the electronic properties of the molecule and improve its interaction with enzymes or receptors. This has led to extensive studies exploring its potential in modulating various biological pathways.

One of the most compelling aspects of 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have been investigating its utility in generating derivatives with tailored biological activities, particularly in the realm of central nervous system (CNS) drugs. The combination of the benzamide core and the fluorinated side chain provides a versatile scaffold for designing molecules that can interact with neurotransmitter receptors or other critical proteins involved in neural signaling.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of compounds like 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide. Molecular docking studies have shown that this compound can bind effectively to several targets relevant to neurological disorders, including serotonin receptors and ion channels. These findings have opened up new avenues for developing novel therapeutic agents targeting conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide presents both challenges and opportunities for organic chemists. The introduction of the fluorine atom requires careful control to ensure high yield and purity, often necessitating specialized synthetic routes. However, recent innovations in fluorination techniques have made it more feasible to incorporate fluorine into complex molecules like this one. These advancements have not only improved the accessibility of intermediates like 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide but also expanded the toolkit available for medicinal chemists.

In addition to its pharmacological potential, 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide has shown promise in preclinical studies as a tool compound for understanding disease mechanisms. By modulating specific biological pathways, researchers can gain insights into how certain conditions develop and how they might be effectively treated. This underscores the importance of compounds like this one in advancing our understanding of human health and disease.

The future directions for research on 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide are multifaceted. Further investigation into its derivatives could uncover new therapeutic applications, while structural modifications might enhance its efficacy or reduce side effects. Additionally, exploring its interactions with other molecules could provide valuable insights into drug-drug interactions and metabolic pathways.

Overall, 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide (CAS No. 2228702-90-5) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in the search for new treatments for various diseases. As research continues to evolve, this compound is likely to play an increasingly important role in both academic studies and industrial drug development.

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